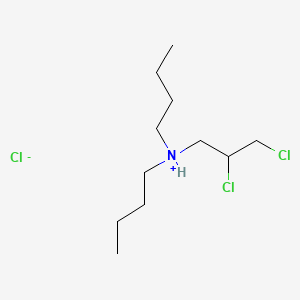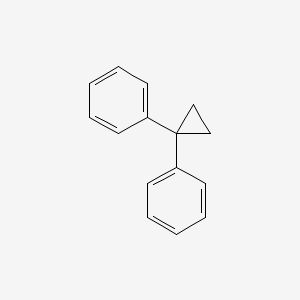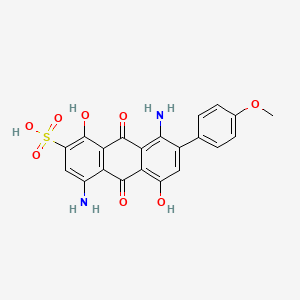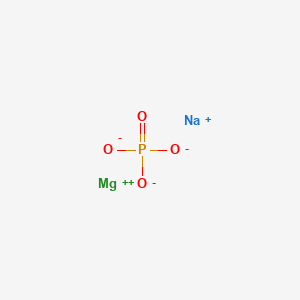
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride is a chemical compound with the molecular formula C20H33ClN2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pentyloxyphenyl group and a propyl-piperidinyl ester moiety.
Métodos De Preparación
The synthesis of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride involves several steps. The synthetic route typically starts with the preparation of the pentyloxyphenyl intermediate, followed by the introduction of the propyl-piperidinyl ester group. The final step involves the formation of the monohydrochloride salt. Industrial production methods may vary, but they generally involve similar reaction conditions and purification steps to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride can be compared with other similar compounds, such as:
Fentanyl: A synthetic narcotic analgesic with a similar piperidinyl ester structure.
Propionanilide derivatives: Compounds with similar analgesic properties and structural features.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications .
Propiedades
Número CAS |
105384-04-1 |
|---|---|
Fórmula molecular |
C20H33ClN2O3 |
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
(1-propylpiperidin-1-ium-4-yl) N-(2-pentoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-3-5-8-16-24-19-10-7-6-9-18(19)21-20(23)25-17-11-14-22(13-4-2)15-12-17;/h6-7,9-10,17H,3-5,8,11-16H2,1-2H3,(H,21,23);1H |
Clave InChI |
LVFHKKJZLNZRFI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


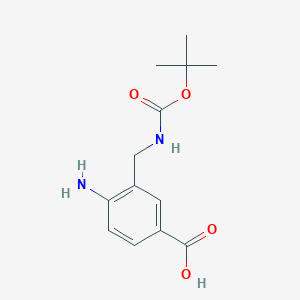

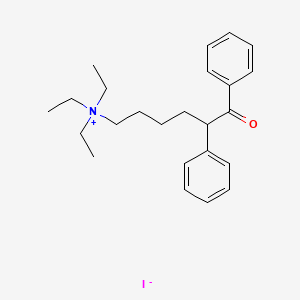
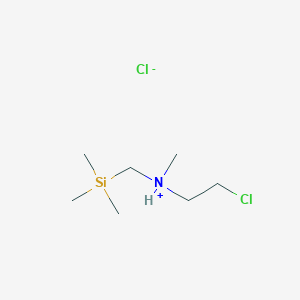

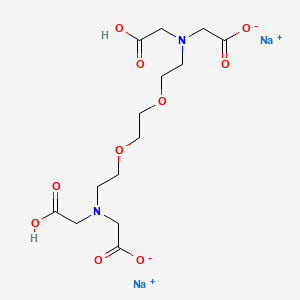

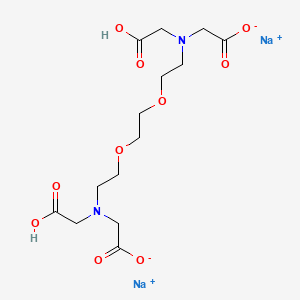
![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)
